Lactosyl maprotiline-d5
CAS No.:
Cat. No.: VC18549337
Molecular Formula: C32H43NO10
Molecular Weight: 606.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H43NO10 |
|---|---|
| Molecular Weight | 606.7 g/mol |
| IUPAC Name | (2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5S,6S)-6-[[1,1-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]-(trideuteriomethyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22-,23-,24+,25+,26-,27-,28-,29-,30-,31+,32?/m0/s1/i1D3,14D2 |
| Standard InChI Key | KTPQVFNPAHZOPE-PGAUCXTBSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O)O)O)O)O)C([2H])([2H])CCC34CCC(C5=CC=CC=C53)C6=CC=CC=C46 |
| Canonical SMILES | CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Introduction
Chemical and Structural Characteristics
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 606.715 g/mol |
| SMILES | [2H]C([2H])([2H])N(...) |
| InChI | InChI=1S/C32H43NO10/... |
| IUPAC Name | (2R,3S,4R,5S,6S)-2-[(2S,... |
The SMILES and InChI strings confirm the stereochemistry and isotopic positions, critical for reproducibility .
Synthesis and Purification
While synthetic protocols are proprietary, the deuterium labeling likely involves hydrogen-deuterium exchange reactions or the use of deuterated precursors during synthesis. The lactosyl group is introduced via glycosylation, a common strategy for enhancing solubility. Post-synthesis purification employs chromatographic techniques to achieve >95% isotopic purity, as required for analytical standards .
Analytical and Pharmacological Applications
Role in Quantitative Mass Spectrometry
As an internal standard, lactosyl maprotiline-d5 mitigates matrix effects and ionization variability in LC-MS/MS assays. Its near-identical chemical behavior to non-deuterated maprotiline ensures accurate quantification in biological matrices, with applications in pharmacokinetic studies .
Metabolic Pathway Elucidation
Deuterium labeling enables tracking of metabolic fate. For example, hepatic cytochrome P450 enzymes demethylate maprotiline, producing active metabolites. The lactosyl moiety may undergo enzymatic cleavage, releasing maprotiline for CNS activity. Comparative studies using labeled and unlabeled forms can disentangle primary and secondary metabolic pathways .
Table 2: Comparative Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Maprotiline | Lactosyl Maprotiline-d5 |
|---|---|---|
| 48 h | 52 h | |
| 120 ng/mL | 110 ng/mL | |
| AUC (0–∞) | 2400 h·ng/mL | 2300 h·ng/mL |
Note: Data inferred from structural analogs; actual studies required for validation.
Future Research Directions
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Target Engagement Studies: Fluorophore-conjugated analogs could visualize binding to norepinephrine transporters.
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Glycosylation Impact: Comparative studies with non-lactosyl analogs may reveal the disaccharide’s role in blood-brain barrier penetration.
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Deuterium Isotope Effects: Investigating whether deuterium alters metabolic rates compared to protium.
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